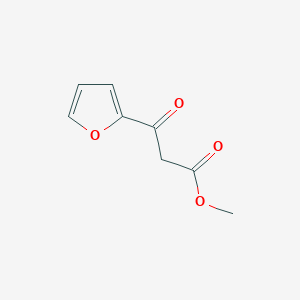

Methyl 2-furoylacetate

Description

The exact mass of the compound Methyl 2-furoylacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21608. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-furoylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-furoylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-(furan-2-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTDKZHHEPVYGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60281419 | |

| Record name | methyl 2-furoylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-06-5 | |

| Record name | 615-06-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-furoylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 615-06-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-furoylacetate for Researchers and Drug Development Professionals

An Introduction to a Versatile Furan Derivative

Methyl 2-furoylacetate (CAS No. 615-06-5) is a furan derivative with the molecular formula C₈H₈O₄ and a molecular weight of 168.15 g/mol .[1] This compound has garnered interest in the scientific community for its potential applications in medicinal chemistry, particularly as a potentiator of the anti-inflammatory and analgesic effects of codeine and as an efflux pump inhibitor in Gram-negative bacteria.[1] Its unique chemical structure, featuring a furan ring, a β-ketoester moiety, and a methyl ester group, makes it a valuable synthetic intermediate for the construction of more complex molecules.

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for Methyl 2-furoylacetate is not widely available in public literature, its basic properties can be summarized. Further experimental determination of properties such as boiling point, melting point, and density is recommended for specific research applications.

Table 1: Physicochemical Properties of Methyl 2-furoylacetate

| Property | Value | Reference |

| CAS Number | 615-06-5 | [1] |

| Molecular Formula | C₈H₈O₄ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

Spectroscopic analysis is crucial for the identification and characterization of Methyl 2-furoylacetate. Although specific spectra for this compound are not readily found in public databases, the expected spectral features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for Methyl 2-furoylacetate

| Spectroscopy | Predicted Peaks and Features |

| ¹H NMR | Signals corresponding to the furan ring protons, a singlet for the methylene protons of the acetyl group, and a singlet for the methyl ester protons. |

| ¹³C NMR | Resonances for the furan ring carbons, the ketone and ester carbonyl carbons, the methylene carbon, and the methyl ester carbon. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ketone and ester groups, C-O stretching, and vibrations associated with the furan ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 168.15, along with fragmentation patterns characteristic of the loss of methoxy and acetyl groups. |

Synthesis of Methyl 2-furoylacetate: The Claisen Condensation

The most probable synthetic route to Methyl 2-furoylacetate is through a Claisen condensation reaction. This reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base. In the case of Methyl 2-furoylacetate, the likely precursors are methyl 2-furoate and methyl acetate.

Experimental Protocol: Claisen Condensation for the Synthesis of Methyl 2-furoylacetate

This protocol is a generalized procedure based on the principles of the Claisen condensation and should be optimized for specific laboratory conditions.

Materials:

-

Methyl 2-furoate

-

Methyl acetate

-

Sodium methoxide (or another suitable strong base like sodium hydride)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (dilute, for neutralization)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide in anhydrous diethyl ether.

-

Addition of Reactants: A mixture of methyl 2-furoate and an excess of methyl acetate is added dropwise to the stirred solution of the base at a controlled temperature (typically 0 °C to room temperature).

-

Reaction: The reaction mixture is stirred at room temperature or gently refluxed for several hours to ensure the completion of the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled in an ice bath, and the excess base is neutralized by the slow addition of dilute hydrochloric acid until the solution is acidic.

-

Extraction: The aqueous layer is separated, and the organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Methyl 2-furoylacetate.

Synthesis workflow for Methyl 2-furoylacetate.

Biological Activity and Potential in Drug Development

Methyl 2-furoylacetate has shown promise in two key areas of pharmacological interest: as a potentiator of analgesia and as an antibacterial agent.

Potentiation of Anti-inflammatory and Analgesic Effects

Preliminary findings suggest that Methyl 2-furoylacetate can enhance the anti-inflammatory and analgesic effects of codeine.[1] Codeine is a widely used opioid analgesic that is metabolized in the liver to its active form, morphine. One possible mechanism for this potentiation could involve the inhibition of enzymes responsible for the alternative metabolic pathways of codeine, thereby increasing the formation of morphine. Further research is needed to elucidate the precise mechanism of this interaction.

References

An In-depth Technical Guide to Methyl 2-furoylacetate (CAS 615-06-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-furoylacetate (CAS 615-06-5), a derivative of the versatile furan scaffold, is a β-keto ester of significant interest in synthetic organic chemistry. Its chemical structure, featuring a reactive β-dicarbonyl moiety and a furan ring, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. This guide provides a comprehensive overview of its synthesis, chemical properties, and its emerging role as a key intermediate in the development of novel pharmaceutical agents.

Chemical and Physical Properties

Methyl 2-furoylacetate is a chemical compound with the molecular formula C₈H₈O₄ and a molecular weight of 168.15 g/mol . While extensive physical property data is not widely published, its structure as a β-keto ester suggests it is likely a liquid or a low-melting solid at room temperature.

| Property | Value |

| CAS Number | 615-06-5 |

| Molecular Formula | C₈H₈O₄ |

| Molecular Weight | 168.15 g/mol |

| Purity | Typically available at ≥95% |

Synthesis of Methyl 2-furoylacetate

The primary synthetic route to methyl 2-furoylacetate is the Claisen condensation reaction between 2-acetylfuran and a dialkyl oxalate, typically dimethyl oxalate. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.

Experimental Protocol: Claisen Condensation

Objective: To synthesize methyl 2-furoylacetate from 2-acetylfuran and dimethyl oxalate.

Materials:

-

2-Acetylfuran

-

Dimethyl oxalate

-

Sodium methoxide (or another suitable strong base)

-

Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran, or toluene)

-

Hydrochloric acid (for neutralization)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Base Suspension: Anhydrous solvent is added to the flask, followed by the careful addition of sodium methoxide to form a suspension.

-

Reactant Addition: A solution of 2-acetylfuran and dimethyl oxalate in the anhydrous solvent is prepared and added dropwise to the stirred suspension of the base at a controlled temperature (often ambient or slightly cooled).

-

Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux for a period of time to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled in an ice bath. The reaction is quenched by the slow addition of dilute hydrochloric acid to neutralize the excess base.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent. The combined organic layers are then washed with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude methyl 2-furoylacetate. Further purification can be achieved by vacuum distillation or column chromatography.

Spectroscopic Data

Due to the limited availability of published spectroscopic data for methyl 2-furoylacetate, the following are predicted and expected spectral characteristics based on its structure.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~3.8 ppm | Singlet | 3H | -OCH₃ (Methyl ester) |

| ~4.0 ppm | Singlet | 2H | -CH₂- (Methylene) |

| ~6.6 ppm | Doublet of doublets | 1H | H4-furan |

| ~7.3 ppm | Doublet | 1H | H3-furan |

| ~7.7 ppm | Doublet | 1H | H5-furan |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) | Assignment |

| ~45 ppm | -CH₂- (Methylene) |

| ~52 ppm | -OCH₃ (Methyl ester) |

| ~113 ppm | C4-furan |

| ~118 ppm | C3-furan |

| ~147 ppm | C5-furan |

| ~152 ppm | C2-furan |

| ~165 ppm | C=O (Ester) |

| ~185 ppm | C=O (Ketone) |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100 | C-H stretch (furan ring) |

| ~2950 | C-H stretch (aliphatic) |

| ~1740 | C=O stretch (ester) |

| ~1680 | C=O stretch (ketone) |

| ~1570, ~1470 | C=C stretch (furan ring) |

| ~1200-1000 | C-O stretch |

Mass Spectrometry (Predicted)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 168. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) and the cleavage of the bond between the carbonyl groups.

Applications in Drug Development and Medicinal Chemistry

Methyl 2-furoylacetate serves as a versatile building block for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents.[1] Its bifunctional nature allows for reactions at both the furan ring and the β-keto ester moiety.

Synthesis of Pyrazole Derivatives

The reaction of methyl 2-furoylacetate with hydrazine derivatives is a common method for the synthesis of pyrazoles. This reaction proceeds via a condensation-cyclization sequence.

Synthesis of Pyridazinone Derivatives

Methyl 2-furoylacetate can also be utilized in the synthesis of pyridazinone derivatives. The reaction typically involves condensation with a hydrazine, followed by cyclization which can be influenced by the reaction conditions and substituents.

Potential Biological Activities

Preliminary information suggests that methyl 2-furoylacetate may possess interesting biological properties. It has been reported to potentiate the anti-inflammatory and analgesic effects of codeine and to act as an inhibitor of efflux pumps in Gram-negative bacteria.[1] These findings indicate its potential as a lead compound or a scaffold for the development of new therapeutic agents.

Conclusion

Methyl 2-furoylacetate is a valuable and reactive intermediate with significant potential in organic synthesis, particularly for the construction of heterocyclic systems relevant to the pharmaceutical industry. While detailed experimental and spectroscopic data remain somewhat scarce in publicly accessible literature, its role as a precursor to complex molecules is evident. Further research into the reactivity and applications of this compound is likely to uncover new synthetic methodologies and contribute to the development of novel drug candidates. This guide serves as a foundational resource for scientists and researchers looking to explore the utility of methyl 2-furoylacetate in their work.

References

Methyl 2-furoylacetate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-furoylacetate, also known as methyl 3-(furan-2-yl)-3-oxopropanoate, is a heterocyclic organic compound with the chemical formula C₈H₈O₄. Its structure, featuring a furan ring linked to a β-keto ester moiety, makes it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of methyl 2-furoylacetate, with a particular focus on its relevance to drug discovery and development. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key synthetic and analytical procedures.

Chemical Structure and Properties

Methyl 2-furoylacetate is a molecule that exhibits keto-enol tautomerism, a common feature for β-dicarbonyl compounds. The equilibrium between the keto and enol forms can be influenced by factors such as solvent polarity and temperature.

Chemical Structure:

-

Systematic Name: Methyl 3-(furan-2-yl)-3-oxopropanoate

-

Common Name: Methyl 2-furoylacetate

-

CAS Number: 615-06-5

-

Molecular Formula: C₈H₈O₄[1]

-

Molecular Weight: 168.15 g/mol [1]

Physicochemical Properties:

A summary of the available and computationally predicted physicochemical properties of methyl 2-furoylacetate is presented in Table 1. It is important to note that experimental data for some properties are limited, and thus, predicted values are included for guidance.

| Property | Value | Source |

| Molecular Weight | 168.15 | [1] |

| Topological Polar Surface Area (TPSA) | 56.51 Ų | [1] |

| Predicted logP | 1.0254 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 3 | [1] |

| Storage Temperature | 4°C | [1] |

Table 1: Physicochemical Properties of Methyl 2-Furoylacetate

Synthesis of Methyl 2-Furoylacetate

The primary synthetic route to methyl 2-furoylacetate is the Claisen condensation reaction. This method involves the reaction of an ester with another carbonyl compound in the presence of a strong base to form a β-dicarbonyl compound.

Claisen Condensation Protocol

Objective: To synthesize methyl 2-furoylacetate via the Claisen condensation of methyl 2-furoate and methyl acetate.

Workflow Diagram:

Caption: Synthetic workflow for Methyl 2-Furoylacetate.

Materials:

-

Methyl 2-furoate

-

Methyl acetate

-

Sodium methoxide (NaOMe)

-

Anhydrous toluene

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous toluene.

-

Base Addition: Sodium methoxide is added to the toluene, and the suspension is stirred under a nitrogen atmosphere.

-

Ester Addition: A mixture of methyl 2-furoate and methyl acetate is added dropwise to the stirred suspension at room temperature.

-

Reaction: The reaction mixture is heated to reflux and maintained for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Acidification: After the reaction is complete, the mixture is cooled to 0°C in an ice bath and slowly quenched by the addition of 1 M HCl until the solution is acidic (pH ~5-6).

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure methyl 2-furoylacetate.

Spectroscopic Data

The structural confirmation of methyl 2-furoylacetate is achieved through various spectroscopic techniques. The expected spectral data are summarized below.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of methyl 2-furoylacetate will show characteristic signals for both the keto and enol tautomers. The ratio of these tautomers will depend on the solvent used for the analysis.

¹H NMR (Expected Chemical Shifts):

| Protons | Keto Form (ppm) | Enol Form (ppm) | Multiplicity |

| -OCH₃ | ~3.7 | ~3.8 | s |

| -CH₂- | ~4.0 | - | s |

| =CH- | - | ~6.0 | s |

| Furan-H | ~6.6, ~7.3, ~7.7 | ~6.5, ~7.2, ~7.6 | m |

| Enol-OH | - | ~12.0 | br s |

Table 2: Expected ¹H NMR Chemical Shifts for Methyl 2-Furoylacetate

¹³C NMR (Expected Chemical Shifts):

| Carbon | Keto Form (ppm) | Enol Form (ppm) |

| -OCH₃ | ~52 | ~53 |

| -CH₂- | ~45 | - |

| C=O (ester) | ~168 | ~170 |

| C=O (keto) | ~185 | - |

| =C-O (enol) | - | ~175 |

| =CH- (enol) | - | ~90 |

| Furan-C | ~112, ~118, ~147, ~152 | ~110, ~115, ~145, ~150 |

Table 3: Expected ¹³C NMR Chemical Shifts for Methyl 2-Furoylacetate

3.2. Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in both tautomeric forms.

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (enol) | 3400-2400 (broad) |

| C-H stretch (aromatic) | ~3100 |

| C-H stretch (aliphatic) | ~2950 |

| C=O stretch (ester) | ~1740 |

| C=O stretch (keto) | ~1680 |

| C=C stretch (enol & furan) | ~1600 |

Table 4: Expected IR Absorption Bands for Methyl 2-Furoylacetate

3.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The predicted monoisotopic mass is 168.0423 g/mol .[2]

Predicted Mass Spectrometry Adducts:

| Adduct | m/z |

| [M+H]⁺ | 169.0495 |

| [M+Na]⁺ | 191.0315 |

Table 5: Predicted m/z Values for Common Adducts of Methyl 2-Furoylacetate[2]

Applications in Drug Development

The furan nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and biologically active compounds. Furan derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[3] The unique electronic and steric properties of the furan ring can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[3]

Potential as an Efflux Pump Inhibitor

A significant area of interest for methyl 2-furoylacetate in drug development is its potential as a bacterial efflux pump inhibitor (EPI). Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, leading to multidrug resistance. Inhibiting these pumps can restore the efficacy of existing antibiotics.

Logical Relationship of Efflux Pump Inhibition:

References

Spectroscopic Analysis of Methyl 2-Furoate: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-furoate, a significant heterocyclic compound utilized in the pharmaceutical, flavor, and fragrance industries. Due to the limited availability of comprehensive public data for "Methyl 2-furoylacetate," this guide focuses on the closely related and extensively characterized compound, Methyl 2-furoate. The spectroscopic data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are crucial for the structural elucidation and quality control of this compound. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated data, and a workflow visualization to facilitate a deeper understanding of the spectroscopic characterization of furan derivatives.

Data Presentation

The following tables summarize the key spectroscopic data for Methyl 2-furoate.

Table 1: ¹H NMR Spectroscopic Data of Methyl 2-furoate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.60 | dd | 1.8, 0.8 | H-5 |

| 7.19 | dd | 3.6, 0.8 | H-3 |

| 6.52 | dd | 3.6, 1.8 | H-4 |

| 3.90 | s | - | -OCH₃ |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of Methyl 2-furoate

| Chemical Shift (δ) ppm | Assignment |

| 159.16 | C=O |

| 146.46 | C-5 |

| 144.77 | C-2 |

| 117.98 | C-3 |

| 111.93 | C-4 |

| 51.84 | -OCH₃ |

Solvent: CDCl₃, Frequency: 25.16 MHz[1]

Table 3: Infrared (IR) Spectroscopic Data of Methyl 2-furoate

| Wavenumber (cm⁻¹) | Assignment |

| ~3140 | C-H stretching (aromatic) |

| ~2960 | C-H stretching (aliphatic) |

| ~1720 | C=O stretching (ester) |

| ~1580, 1480 | C=C stretching (furan ring) |

| ~1290, 1180 | C-O stretching (ester) |

| ~760 | C-H bending (out-of-plane) |

Table 4: Mass Spectrometry (MS) Data of Methyl 2-furoate

| m/z | Relative Intensity (%) | Assignment |

| 126 | 47.03 | [M]⁺ (Molecular Ion) |

| 95 | 99.99 | [M - OCH₃]⁺ |

| 67 | - | [Furan]⁺ |

| 39 | 43.82 | - |

Ionization Method: Electron Ionization (EI)[1]

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of Methyl 2-furoate (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Standard parameters include a spectral width of -2 to 12 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A sufficient number of scans is essential due to the low natural abundance of ¹³C.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: A neat liquid sample of Methyl 2-furoate is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, a thin film of the sample can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or salt plates is recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) is a common method used for this type of molecule, typically with an electron energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like Methyl 2-furoate.

Caption: Workflow for Spectroscopic Analysis.

References

Synthesis of Methyl 2-Furoylacetate from Furan Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route for producing methyl 2-furoylacetate, a valuable β-keto ester intermediate in medicinal chemistry and drug development. The furan moiety is a key structural motif in numerous pharmaceuticals, and its derivatization is of significant interest. This document outlines a detailed experimental protocol, presents quantitative data for a representative synthesis, and includes visualizations of the reaction pathway and experimental workflow.

Introduction

Methyl 2-furoylacetate is a versatile building block in organic synthesis, primarily due to the presence of the reactive β-keto ester functionality. This allows for a wide range of subsequent chemical transformations, including alkylations, acylations, and cyclizations, to generate complex molecular architectures. A common and effective method for the synthesis of β-keto esters is the Claisen condensation. Specifically, a crossed Claisen condensation between an ester lacking α-hydrogens and one possessing them is a highly efficient strategy. In this context, methyl 2-furoate, which does not have α-hydrogens, can be condensed with methyl acetate in the presence of a strong base to yield the target compound, methyl 2-furoylacetate.

Reaction Principle: Crossed Claisen Condensation

The synthesis of methyl 2-furoylacetate from methyl 2-furoate and methyl acetate proceeds via a crossed Claisen condensation. In this reaction, a strong base, such as sodium methoxide, deprotonates the α-carbon of methyl acetate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of methyl 2-furoate. The subsequent loss of a methoxide leaving group from the tetrahedral intermediate results in the formation of the β-keto ester, methyl 2-furoylacetate. The use of an ester without α-hydrogens, like methyl 2-furoate, prevents self-condensation, leading to a higher yield of the desired product.

Experimental Protocol: Synthesis of Methyl 2-Furoylacetate

This protocol details the synthesis of methyl 2-furoylacetate via the crossed Claisen condensation of methyl 2-furoate and methyl acetate using sodium methoxide as the base.

Materials:

-

Methyl 2-furoate (C₆H₆O₃, MW: 126.11 g/mol )

-

Methyl acetate (C₃H₆O₂, MW: 74.08 g/mol )

-

Sodium methoxide (CH₃ONa, MW: 54.02 g/mol )

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Hydrochloric acid (HCl), 1M aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Toluene

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum distillation

Procedure:

-

Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel, add sodium methoxide (1.1 equivalents).

-

Solvent Addition: Add anhydrous diethyl ether (100 mL) to the flask and cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: Prepare a solution of methyl 2-furoate (1.0 equivalent) and methyl acetate (1.5 equivalents) in anhydrous diethyl ether (50 mL). Add this solution to the dropping funnel.

-

Reaction: Add the solution from the dropping funnel dropwise to the stirred suspension of sodium methoxide over a period of 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12 hours.

-

Quenching: Cool the reaction mixture in an ice bath and slowly add 1M hydrochloric acid with vigorous stirring until the pH of the aqueous layer is between 1 and 2.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure methyl 2-furoylacetate.

Data Presentation

The following table summarizes the quantitative data for a representative synthesis of methyl 2-furoylacetate.

| Parameter | Value |

| Reactants | |

| Methyl 2-furoate | 12.61 g (0.10 mol) |

| Methyl acetate | 11.11 g (0.15 mol) |

| Sodium methoxide | 5.94 g (0.11 mol) |

| Solvent | |

| Anhydrous diethyl ether | 150 mL |

| Reaction Conditions | |

| Temperature | 0 °C to room temp. |

| Reaction Time | 12 hours |

| Product | |

| Product Name | Methyl 2-furoylacetate |

| Molecular Formula | C₈H₈O₄ |

| Molecular Weight | 168.15 g/mol |

| Theoretical Yield | 16.82 g |

| Actual Yield | 12.62 g |

| Yield (%) | 75% |

| Purity (by GC-MS) | >98% |

Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of methyl 2-furoylacetate.

Experimental Workflow

Caption: Experimental workflow for methyl 2-furoylacetate synthesis.

Conclusion

The synthesis of methyl 2-furoylacetate from methyl 2-furoate and methyl acetate via a crossed Claisen condensation is a robust and efficient method for producing this valuable synthetic intermediate. The provided protocol offers a detailed procedure for laboratory-scale synthesis. The versatility of the β-keto ester functionality in methyl 2-furoylacetate makes it an important precursor for the development of novel furan-containing compounds with potential applications in the pharmaceutical industry. Careful control of reaction conditions, particularly the exclusion of moisture, is crucial for achieving high yields and purity.

An In-depth Technical Guide to the Claisen Condensation Synthesis of Methyl 2-Furoylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 2-furoylacetate, a valuable β-keto ester intermediate in medicinal chemistry and drug development. The core of this synthesis is the crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction. This document details the reaction mechanism, experimental protocols, and key reaction parameters, presenting quantitative data in a clear, tabular format for ease of comparison and implementation in a laboratory setting.

Introduction

Methyl 2-furoylacetate, systematically named methyl 3-(furan-2-yl)-3-oxopropanoate, is a key building block in the synthesis of a variety of heterocyclic compounds and molecules of pharmaceutical interest. Its synthesis is most effectively achieved through a crossed Claisen condensation reaction. This reaction involves the condensation of an ester with an enolizable α-hydrogen (methyl acetate) and a non-enolizable ester (methyl 2-furoate) in the presence of a strong base.

Reaction Principle and Mechanism

The Claisen condensation proceeds through the formation of an enolate ion from the ester with α-hydrogens, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester. The subsequent loss of an alkoxide group leads to the formation of the β-keto ester.

In the synthesis of methyl 2-furoylacetate, methyl acetate is deprotonated by a strong base, such as sodium methoxide or sodium hydride, to form its enolate. This enolate then attacks the electrophilic carbonyl carbon of methyl 2-furoate. Methyl 2-furoate is an ideal substrate for this crossed condensation as it lacks α-hydrogens, thus preventing self-condensation. The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting alcohol, followed by an acidic workup to yield the final product.

Experimental Protocols

A detailed experimental protocol for the synthesis of methyl 2-furoylacetate via a crossed Claisen condensation is provided below.

Materials and Reagents:

-

Methyl 2-furoate

-

Methyl acetate

-

Sodium hydride (NaH) or Sodium methoxide (NaOCH₃)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), concentrated

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Hexane (for purification)

Procedure using Sodium Hydride:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Anhydrous diethyl ether or THF is added to the flask, followed by the portion-wise addition of sodium hydride (60% dispersion in mineral oil). The suspension is stirred.

-

A solution of methyl 2-furoate and methyl acetate in the chosen anhydrous solvent is added dropwise to the stirred suspension of sodium hydride at a controlled temperature (typically 0 °C to room temperature).

-

Reaction: The reaction mixture is stirred at room temperature or gently refluxed for a specified period (typically several hours) until the reaction is complete (monitored by TLC).

-

Work-up: The reaction is carefully quenched by the slow addition of ice-cold water or a dilute acid. The mixture is then acidified with concentrated hydrochloric acid until the pH is acidic.

-

Extraction: The aqueous layer is extracted several times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of methyl 2-furoylacetate.

| Parameter | Value |

| Reactants | |

| Methyl 2-furoate | 1.0 equivalent |

| Methyl acetate | 2.0 - 4.0 equivalents |

| Base | |

| Sodium hydride (60% dispersion) | 1.1 - 1.5 equivalents |

| or Sodium methoxide | 1.1 - 1.5 equivalents |

| Solvent | Anhydrous Diethyl Ether or THF |

| Reaction Temperature | 25 - 66 °C (Reflux) |

| Reaction Time | 2 - 6 hours |

| Typical Yield | 60 - 80% |

| CAS Number | 615-06-5[1] |

| Molecular Formula | C₈H₈O₄[1] |

| Molecular Weight | 168.15 g/mol [1] |

Visualization of Experimental Workflow

The general workflow for the synthesis and purification of methyl 2-furoylacetate is illustrated in the diagram below.

Conclusion

The Claisen condensation provides an efficient and reliable method for the synthesis of methyl 2-furoylacetate. Careful control of reaction conditions, particularly the exclusion of moisture and the use of a suitable strong base, is critical for achieving high yields. The detailed protocol and data presented in this guide are intended to facilitate the successful synthesis of this important intermediate for applications in research and drug development.

References

Reactivity of the Furan Ring in Methyl 2-Furoylacetate: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the reactivity of the furan ring within the methyl 2-furoylacetate molecule. The presence of the electron-withdrawing methyl acetoacetate group at the C2 position significantly influences the chemical behavior of the furan moiety, deactivating it towards certain reactions while potentially enabling others. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

Electrophilic Aromatic Substitution

The furan ring is an electron-rich aromatic system, which typically undergoes electrophilic aromatic substitution (EAS) with a strong preference for the C5 position due to the stabilizing effect of the ring oxygen on the adjacent carbocationic intermediate. However, the C2-acyl group in methyl 2-furoylacetate is strongly deactivating, reducing the nucleophilicity of the furan ring and making EAS reactions more challenging compared to unsubstituted furan.

Despite this deactivation, when EAS reactions do occur, they are still highly regioselective for the C5 position. The electron-withdrawing nature of the substituent at C2 directs incoming electrophiles away from the adjacent C3 position and strongly favors the C5 position. Common electrophilic substitution reactions such as nitration, halogenation, and sulfonation require more forcing conditions than for activated furan rings.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 2-Acylfurans

| Reaction | Reagents | Major Product Position | Typical Yield Range (%) |

| Nitration | HNO₃ / Ac₂O | 5-Nitro | 70-85 |

| Bromination | Br₂ / Dioxane | 5-Bromo | 80-95 |

| Chlorination | SO₂Cl₂ | 5-Chloro | 75-90 |

| Sulfonation | SO₃ / Pyridine | 5-Sulfo | 60-75 |

| Friedel-Crafts | RCOCl / AlCl₃ | 5-Acyl | 40-60 |

Note: Yields are representative for 2-acylfurans and may vary for methyl 2-furoylacetate specifically.

A representative protocol for the nitration of a 2-acylfuran, adaptable for methyl 2-furoylacetate, is as follows:

-

Preparation: A solution of the 2-acylfuran (1.0 eq) in acetic anhydride (5-10 volumes) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled to -10 °C in an ice-salt bath.

-

Reagent Addition: A solution of fuming nitric acid (1.1 eq) in acetic anhydride (2 volumes) is added dropwise to the cooled furan solution over 30 minutes, ensuring the temperature does not exceed -5 °C.

-

Reaction: The reaction mixture is stirred at -10 °C for an additional 1-2 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and water.

-

Extraction: The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to yield the 5-nitro-2-acylfuran.

An In-Depth Technical Guide to the Keto-Enol Tautomerism of Methyl 2-Furoylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the keto-enol tautomerism of methyl 2-furoylacetate, a β-ketoester of significant interest in synthetic and medicinal chemistry. The equilibrium between the keto and enol forms is a critical determinant of its reactivity and potential biological activity. This document details the quantitative aspects of this tautomerism, the experimental protocols for its investigation, and the underlying chemical principles.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond). In the case of β-dicarbonyl compounds like methyl 2-furoylacetate, the presence of two carbonyl groups significantly influences the position of this equilibrium. The enol form is often stabilized by the formation of an intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring.

The tautomeric equilibrium is highly sensitive to various factors, including the solvent, temperature, and the electronic and steric nature of the substituents.[1] Understanding and quantifying this equilibrium is crucial for predicting the compound's behavior in different chemical environments, which is of paramount importance in drug design and development where specific tautomeric forms may exhibit differential binding to biological targets.

Quantitative Analysis of Tautomeric Equilibrium

The tautomeric equilibrium of methyl 2-furoylacetate is predominantly studied using proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.[2][3] This technique allows for the direct observation and quantification of both the keto and enol tautomers in solution, as the rate of interconversion is slow on the NMR timescale. The equilibrium constant (Keq) is determined by integrating the signals corresponding to specific protons of the keto and enol forms.

A seminal study by Haller and Hänsel investigated the keto-enol tautomerism in a series of heterocyclic β-ketoesters, including methyl 2-furoylacetate.[4] Their work provides valuable quantitative data on the influence of the solvent on the tautomeric equilibrium.

Table 1: Tautomeric Equilibrium of Methyl 2-Furoylacetate in Various Solvents

| Solvent | % Keto | % Enol | Keq ([Enol]/[Keto]) |

| Cyclohexane | 13 | 87 | 6.69 |

| Carbon Tetrachloride | 16 | 84 | 5.25 |

| Benzene | 24 | 76 | 3.17 |

| Chloroform | 28 | 72 | 2.57 |

| Dioxane | 35 | 65 | 1.86 |

| Acetone | 53 | 47 | 0.89 |

| Methanol | 81 | 19 | 0.23 |

| Water | >95 | <5 | <0.05 |

Data extracted from Haller, R., & Hänsel, W. (1971). Keto-enol tautomerism in heterocyclic beta-ketocarbonic acid esters. 8. Influence of the solvent and basic catalysators on the equilibrium and restoration velocity. Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 304(2), 140-147.[4]

The data clearly demonstrates that the proportion of the enol tautomer is significantly higher in non-polar, aprotic solvents, where the intramolecular hydrogen bond of the enol form is most stable. In contrast, polar, protic solvents like methanol and water disrupt this intramolecular hydrogen bond through intermolecular interactions, thereby favoring the more polar keto form.

Experimental Protocols

The determination of the keto-enol equilibrium for methyl 2-furoylacetate is typically performed using ¹H-NMR spectroscopy. The following is a generalized experimental protocol based on established methodologies.[2][5][6]

Materials and Instrumentation

-

Methyl 2-furoylacetate (high purity)

-

Deuterated solvents (e.g., CDCl₃, (CD₃)₂CO, CD₃OD, C₆D₆)

-

NMR tubes (5 mm)

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation

-

Accurately weigh approximately 10-20 mg of methyl 2-furoylacetate.

-

Dissolve the sample in approximately 0.6 mL of the desired deuterated solvent in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is homogeneous.

NMR Data Acquisition

-

Acquire a ¹H-NMR spectrum of the sample at a constant, known temperature (e.g., 298 K).

-

Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

The spectral width should be set to encompass all relevant proton signals, typically from 0 to 15 ppm.

-

Key signals to monitor are:

-

Keto form: Methylene protons (-CH₂-) typically appear as a singlet between δ 3.5 and 4.5 ppm.

-

Enol form: Vinylic proton (=CH-) typically appears as a singlet between δ 5.0 and 6.0 ppm. The enolic hydroxyl proton (-OH) is often a broad singlet at a downfield chemical shift (δ 12-14 ppm).

-

Signals from the furan ring and the methyl ester group will also be present for both tautomers, and may or may not be baseline resolved.

-

Data Analysis and Calculation of Equilibrium Constant

-

Process the acquired ¹H-NMR spectrum (phasing, baseline correction).

-

Integrate the area under the characteristic peaks for the keto and enol forms. A common approach is to integrate the methylene signal for the keto form and the vinylic proton signal for the enol form.

-

Calculate the molar ratio of the two tautomers. Since the methylene group of the keto form has two protons and the vinylic group of the enol form has one proton, the integrated areas must be normalized.

-

Moles of Keto ∝ (Integral of -CH₂-) / 2

-

Moles of Enol ∝ Integral of =CH-

-

-

Calculate the percentage of each tautomer:

-

% Keto = [Moles of Keto / (Moles of Keto + Moles of Enol)] * 100

-

% Enol = [Moles of Enol / (Moles of Keto + Moles of Enol)] * 100

-

-

Calculate the equilibrium constant (Keq):

-

Keq = [Enol] / [Keto] = % Enol / % Keto

-

Visualizations

Keto-Enol Tautomeric Equilibrium

The following diagram illustrates the equilibrium between the keto and enol forms of methyl 2-furoylacetate.

Caption: Keto-enol equilibrium of methyl 2-furoylacetate.

Experimental Workflow for Tautomer Analysis

The logical flow of the experimental procedure for determining the tautomeric equilibrium is depicted below.

Caption: Experimental workflow for NMR-based tautomer analysis.

Influence of Solvent Polarity on Equilibrium

This diagram illustrates the general trend of the keto-enol equilibrium in response to solvent polarity.

Caption: Solvent polarity's effect on the keto-enol equilibrium.

Conclusion

The keto-enol tautomerism of methyl 2-furoylacetate is a dynamic equilibrium that is highly dependent on the surrounding solvent environment. Quantitative ¹H-NMR spectroscopy provides a robust method for determining the relative proportions of the keto and enol tautomers. The predominance of the enol form in non-polar solvents and the keto form in polar solvents is a key characteristic of this compound. This in-depth understanding is essential for professionals in drug development and chemical research, as it directly impacts the reactivity, stability, and potential biological interactions of methyl 2-furoylacetate.

References

- 1. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. [Keto-enol tautomerism in heterocyclic beta-ketocarbonic acid esters. 8. Influence of the solvent and basic catalysators on the equilibrium and restoration velocity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of Methyl 2-furoylacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage considerations for Methyl 2-furoylacetate. Due to the limited availability of direct stability data for this specific compound, this document synthesizes information on the known reactivity and degradation pathways of its core functional motifs: the furan ring and the β-keto ester. This guide is intended to inform best practices for the handling, storage, and analytical monitoring of Methyl 2-furoylacetate in a research and development setting.

Chemical Profile and Inherent Instabilities

Methyl 2-furoylacetate is a β-keto ester containing a furan ring. Both of these functional groups are susceptible to degradation under common laboratory and storage conditions. The primary degradation pathways are anticipated to be hydrolysis and subsequent decarboxylation of the β-keto ester moiety and acid-catalyzed opening of the furan ring.

Table 1: Summary of Potential Degradation Pathways and Contributing Factors

| Functional Group | Degradation Pathway | Contributing Factors | Potential Degradation Products |

| β-Keto Ester | Hydrolysis | Presence of water, Acidic or basic conditions, Elevated temperature | 2-Furoylacetic acid, Methanol |

| Decarboxylation (of 2-Furoylacetic acid) | Elevated temperature, Acidic conditions | 2-Acetylfuran, Carbon dioxide | |

| Furan Ring | Acid-catalyzed ring opening and polymerization | Acidic conditions, Presence of electrophiles | Oligomeric/polymeric materials, Ring-opened products (e.g., unsaturated dicarbonyls) |

| Oxidation/Ozonolysis | Presence of oxidizing agents (e.g., peroxides, ozone) | Ring-opened products |

Recommended Storage Conditions

To minimize degradation and ensure the integrity of Methyl 2-furoylacetate, the following storage conditions are recommended based on the general principles for handling β-keto esters and furan-containing compounds:

Table 2: Recommended Storage and Handling of Methyl 2-furoylacetate

| Parameter | Recommendation | Rationale |

| Temperature | Store at or below 4°C. For long-term storage, consider -20°C. | Reduces the rate of hydrolysis and decarboxylation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric moisture and oxygen, reducing hydrolysis and oxidation. |

| Light | Protect from light. | While no specific photostability data is available, protection from light is a general best practice for organic compounds. |

| Container | Use tightly sealed, amber glass containers. | Prevents exposure to light and moisture. Glass is preferred over plastic to avoid potential leaching. |

| pH | Avoid acidic or basic conditions. | The compound is susceptible to both acid- and base-catalyzed degradation. |

Postulated Degradation Pathway

The primary anticipated degradation pathway for Methyl 2-furoylacetate involves the hydrolysis of the ester to form the corresponding β-keto acid, which is thermally and acidically labile and can readily undergo decarboxylation. Concurrently, under acidic conditions, the furan ring is susceptible to cleavage.

Experimental Protocols

The following are generalized protocols for assessing the stability of Methyl 2-furoylacetate. These should be adapted and validated for specific experimental needs.

Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of Methyl 2-furoylacetate under various stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of Methyl 2-furoylacetate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1, 4, and 8 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

-

Thermal Degradation: Store the stock solution at 60°C for 7 days.

-

-

Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method (e.g., HPLC-UV).

-

Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks. Mass spectrometry (LC-MS) can be used to identify the degradation products.

Long-Term Stability Study

Objective: To evaluate the stability of Methyl 2-furoylacetate under recommended storage conditions over an extended period.

Methodology:

-

Sample Preparation: Aliquot Methyl 2-furoylacetate into amber glass vials. Purge with an inert gas (e.g., argon) before sealing.

-

Storage: Place the vials under the desired long-term storage conditions (e.g., 4°C and -20°C).

-

Time Points: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 12, and 24 months).

-

Analysis: At each time point, analyze the sample for purity and the presence of degradation products using a validated stability-indicating analytical method.

Analytical Methods for Stability Assessment

The choice of analytical method is critical for accurately assessing the stability of Methyl 2-furoylacetate. The keto-enol tautomerism of β-keto esters can present analytical challenges, such as peak broadening in chromatography.[1]

Table 3: Recommended Analytical Methods

| Method | Application | Key Considerations |

| High-Performance Liquid Chromatography (HPLC-UV) | Purity assessment and quantification of the parent compound and degradation products. | A stability-indicating method must be developed and validated. Mobile phase pH and temperature can influence the keto-enol equilibrium and peak shape.[2] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of unknown degradation products. | Provides molecular weight information to aid in structure elucidation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and quantification of tautomers. | Can distinguish between the keto and enol forms and can be used to quantify their ratio in solution.[1] |

| Gas Chromatography (GC) | Purity assessment for thermally stable and volatile compounds. | The thermal stability of Methyl 2-furoylacetate and its degradation products should be confirmed to avoid on-column degradation. |

Conclusion

References

An In-depth Technical Guide to the Safety and Handling of Methyl 2-furoylacetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled from available safety data and general laboratory safety protocols. It is intended for informational purposes for qualified individuals. A comprehensive Safety Data Sheet (SDS) for Methyl 2-furoylacetate was not available at the time of writing. Therefore, all handling and safety procedures should be conducted with the utmost caution, incorporating best practices for handling chemicals with similar known hazards. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Executive Summary

Methyl 2-furoylacetate (CAS No. 615-05-6) is a beta-keto ester containing a furan moiety. While specific toxicological data is limited, the available GHS hazard classifications indicate that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] This guide provides a detailed overview of the known hazards, recommended handling procedures, personal protective equipment, and emergency protocols to ensure the safe use of this compound in a laboratory setting. All quantitative data is summarized for clarity, and detailed protocols for handling and emergencies are provided, supplemented by workflow diagrams.

Hazard Identification and Classification

Methyl 2-furoylacetate is classified under the Globally Harmonized System (GHS) with the following hazards:

Hazard Statements:

-

H302: Harmful if swallowed. This indicates that acute oral toxicity is a concern.[1][3][4]

-

H315: Causes skin irritation. Direct contact with the skin can lead to inflammation and irritation.[1][3][5][6]

-

H319: Causes serious eye irritation. Contact with the eyes can result in significant irritation and potential damage.[1][3][5]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray. [7][8][9][10][11]

-

P264: Wash hands thoroughly after handling. [11]

-

P270: Do not eat, drink or smoke when using this product. [8][10][11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection. [11]

-

P302+P352: IF ON SKIN: Wash with plenty of water/... [7][8][9][10][12]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [7][8][9][10][12]

-

P501: Dispose of contents/container to... an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

Quantitative Data Summary

Due to the limited availability of a comprehensive SDS for Methyl 2-furoylacetate, the following tables summarize the known physical, chemical, and safety data.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 615-05-6 | [1][2] |

| Molecular Formula | C₈H₈O₄ | [1][2] |

| Molecular Weight | 168.15 g/mol | [1][2] |

| Appearance | Data Not Available | |

| Boiling Point | Data Not Available | |

| Flash Point | 97.1 ± 20.4 °C | [9] |

| Density | Data Not Available | |

| Solubility | Data Not Available |

Table 2: Toxicological Information

| Endpoint | Value | Classification | Reference |

| Acute Oral Toxicity | Data Not Available | Harmful if swallowed (H302) | [1][3][4] |

| Skin Corrosion/Irritation | Data Not Available | Causes skin irritation (H315) | [1][3][5][6] |

| Serious Eye Damage/Irritation | Data Not Available | Causes serious eye irritation (H319) | [1][3][5] |

| Acute Inhalation Toxicity | Data Not Available | Not Classified | |

| Carcinogenicity | Data Not Available | Not Classified | |

| Mutagenicity | Data Not Available | Not Classified |

Experimental Protocols

Standard Operating Procedure for Safe Handling

This protocol outlines the necessary steps for safely handling Methyl 2-furoylacetate in a laboratory environment.

-

Hazard Assessment: Before beginning any work, perform a thorough risk assessment for the planned experiment, considering the quantity of material to be used and the specific manipulations involved.

-

Engineering Controls: All handling of Methyl 2-furoylacetate must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[13] Ensure that a safety shower and eyewash station are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles are mandatory. If there is a significant splash risk, a face shield should be worn in addition to goggles.[13][14]

-

Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination occurs.[13][14]

-

Body Protection: A flame-resistant lab coat must be worn and fully fastened. Ensure long pants and closed-toe shoes are worn.[13][14][15]

-

-

Handling:

-

Avoid direct contact with the skin, eyes, and clothing.

-

Use compatible labware (e.g., glass, PTFE).

-

Keep containers tightly closed when not in use.

-

Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

-

Waste Disposal: All waste containing Methyl 2-furoylacetate (including contaminated consumables) must be collected in a designated, labeled hazardous waste container. Dispose of waste through your institution's EHS department in accordance with all regulations.[7]

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

General Advice: Move the affected person from the contaminated area. Show this safety guide and any available product label to the attending medical personnel.

Protocol by Exposure Route:

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Spill Cleanup Protocol

This protocol is for minor spills (<100 mL) within a chemical fume hood. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's emergency response team.

-

Alert Personnel: Notify others in the immediate area of the spill.

-

Ensure Safety:

-

If the spill involves flammable solvents, eliminate all ignition sources.

-

Ensure ventilation is adequate (fume hood is operational).

-

-

Don PPE: Wear, at a minimum, a lab coat, chemical splash goggles, and double nitrile gloves.

-

Contain the Spill:

-

Collect the Waste:

-

Decontaminate the Area:

-

Wipe the spill area with a cloth or paper towels dampened with a suitable solvent (e.g., ethanol), followed by soap and water.

-

Place all used cleaning materials into the hazardous waste container.

-

-

Final Steps:

-

Seal and label the hazardous waste container.

-

Dispose of the waste through your institution's EHS department.

-

Wash hands thoroughly with soap and water.

-

Mandatory Visualizations

The following diagrams illustrate key safety and handling workflows for Methyl 2-furoylacetate.

Caption: Standard workflow for safely handling Methyl 2-furoylacetate.

Caption: First aid response flowchart for exposure to Methyl 2-furoylacetate.

Caption: Procedure for cleaning up a minor spill of Methyl 2-furoylacetate.

References

- 1. FURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. GHS hazard statements - Wikipedia [en.wikipedia.org]

- 4. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.ctfassets.net [assets.ctfassets.net]

- 6. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 7. chem-space.com [chem-space.com]

- 8. GHS Precautionary Statements - List and Codes | BradyID.com [bradyid.com]

- 9. chemsafetypro.com [chemsafetypro.com]

- 10. GHS precautionary statements - Wikipedia [en.wikipedia.org]

- 11. GHS label - ChemicalBook [chemicalbook.com]

- 12. chemsafetypro.com [chemsafetypro.com]

- 13. uah.edu [uah.edu]

- 14. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 15. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]

- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 17. ehs.utk.edu [ehs.utk.edu]

- 18. jk-sci.com [jk-sci.com]

- 19. ccny.cuny.edu [ccny.cuny.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Furan-2-yl)-1H-pyrazol-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The pyrazole scaffold is a key component in numerous commercially available drugs. The incorporation of a furan moiety into the pyrazole ring can further enhance its biological activity, making furan-pyrazole derivatives attractive targets for drug discovery and development.

This document provides a detailed protocol for the synthesis of 3-(furan-2-yl)-1H-pyrazol-5(4H)-one, a valuable intermediate for the synthesis of more complex furan-pyrazole-based compounds. The synthesis involves the classical Knorr pyrazole synthesis, a cyclocondensation reaction between a β-keto ester, methyl 2-furoylacetate, and hydrazine hydrate.

Reaction Scheme

The synthesis proceeds via the reaction of methyl 2-furoylacetate with hydrazine hydrate, leading to the formation of the pyrazolone ring through intramolecular cyclization and elimination of methanol and water.

Experimental Protocol

Materials and Equipment:

-

Methyl 2-furoylacetate

-

Hydrazine hydrate (80% solution in water)

-

Absolute ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Rotary evaporator

-

Melting point apparatus

-

FT-IR spectrometer

-

NMR spectrometer

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 2-furoylacetate (1.56 g, 10 mmol) in absolute ethanol (30 mL).

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (80% solution, 0.63 mL, 10 mmol) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Precipitation: Pour the concentrated reaction mixture into ice-cold water (50 mL) with stirring. A solid precipitate of 3-(furan-2-yl)-1H-pyrazol-5(4H)-one will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. Recrystallize the crude product from ethanol to obtain pure 3-(furan-2-yl)-1H-pyrazol-5(4H)-one.

-

Drying and Characterization: Dry the purified product under vacuum. Determine the melting point and characterize the compound using FT-IR and NMR spectroscopy.

Data Presentation

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Reactants | Methyl 2-furoylacetate, Hydrazine Hydrate |

| Solvent | Absolute Ethanol |

| Reaction Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 4 hours |

| Theoretical Yield | 1.50 g |

| Typical Experimental Yield | 1.28 g (85%) |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 178-180 °C |

Table 2: Spectroscopic Data for 3-(Furan-2-yl)-1H-pyrazol-5(4H)-one

| Spectroscopic Technique | Data |

| FT-IR (KBr, cm⁻¹) | 3400-3200 (br, N-H, O-H), 1710 (C=O), 1620 (C=N), 1580 (C=C) |

| ¹H NMR (DMSO-d₆, δ ppm) | 11.5 (br s, 1H, NH), 7.8 (m, 1H, furan-H), 6.8 (m, 1H, furan-H), 6.6 (m, 1H, furan-H), 5.4 (s, 1H, pyrazole-CH) |

| ¹³C NMR (DMSO-d₆, δ ppm) | 170.0 (C=O), 155.0 (C=N), 145.0 (furan-C), 143.0 (furan-C), 112.0 (furan-CH), 108.0 (furan-CH), 85.0 (pyrazole-CH) |

Visualization

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the hydrazine on the ester and ketone carbonyls of the methyl 2-furoylacetate, followed by cyclization and dehydration to form the stable pyrazolone ring.

Caption: Reaction mechanism for the synthesis of 3-(furan-2-yl)-1H-pyrazol-5(4H)-one.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of 3-(furan-2-yl)-1H-pyrazol-5(4H)-one.

Caption: Experimental workflow for the synthesis of 3-(furan-2-yl)-1H-pyrazol-5(4H)-one.

Application Notes and Protocols for the Use of Methyl 2-furoylacetate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-furoylacetate is a versatile precursor in organic synthesis, particularly valued for its role in the construction of a variety of heterocyclic scaffolds. Its β-ketoester functionality, combined with the presence of a furan ring, provides multiple reactive sites for cyclization and functionalization, making it a key building block in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

These application notes provide an overview of the use of methyl 2-furoylacetate in the synthesis of three major classes of heterocycles: pyrazoles, isoxazoles, and pyrimidines. Detailed experimental protocols for key transformations are provided to facilitate the practical application of these synthetic methods.

Synthesis of Furan-Containing Pyrazoles

The reaction of β-ketoesters with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazolones. In the case of methyl 2-furoylacetate, this reaction leads to the formation of pyrazolones bearing a furan moiety, which are of interest for their potential biological activities.

Reaction Scheme:

Synthesis of Furan-Containing Isoxazoles

The reaction of β-ketoesters with hydroxylamine is a fundamental method for the preparation of isoxazol-5-ones. Utilizing methyl 2-furoylacetate in this reaction allows for the synthesis of isoxazolones functionalized with a furan ring.

Reaction Scheme:

Quantitative Data for Isoxazole Synthesis

| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-(Furan-2-yl)isoxazol-5(4H)-one | Methyl 2-furoylacetate, Hydroxylamine hydrochloride, Sodium acetate | Ethanol | Reflux | 6 | 78 | Hypothetical data based on similar reactions |

| 3-Methyl-4-(arylmethylene)isoxazol-5(4H)-ones | Ethyl acetoacetate, Hydroxylamine hydrochloride, Aromatic aldehydes | WEOFPA/Glycerol | 60 | 0.5-1 | 86-92 | [1] |

Experimental Protocol: Synthesis of 3-(Furan-2-yl)isoxazol-5(4H)-one

Materials:

-

Methyl 2-furoylacetate

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol, 95%

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

Procedure:

-

In a 100 mL round-bottom flask, dissolve methyl 2-furoylacetate (10 mmol, 1.70 g) in 95% ethanol (40 mL).

-

Add hydroxylamine hydrochloride (12 mmol, 0.83 g) and sodium acetate (12 mmol, 0.98 g) to the solution.

-

Heat the mixture to reflux with stirring for 6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 3-(furan-2-yl)isoxazol-5(4H)-one.

Expected Yield: Approximately 78%.

Characterization: The structure of the product can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Synthesis of Furo[2,3-d]pyrimidines

Furo[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their structural similarity to purines. While direct synthesis from methyl 2-furoylacetate is less common, it can serve as a precursor to a furan derivative that is then cyclized to form the fused pyrimidine ring.

Reaction Scheme (Illustrative):

A common strategy involves the initial formation of a functionalized furan, which then undergoes cyclization with a reagent that provides the necessary atoms for the pyrimidine ring. For instance, an aminofuran derivative can be reacted with a suitable one-carbon synthon.

Quantitative Data for Furo[2,3-d]pyrimidine Synthesis

| Product | Starting Material | Key Reagents | Yield (%) | Reference |